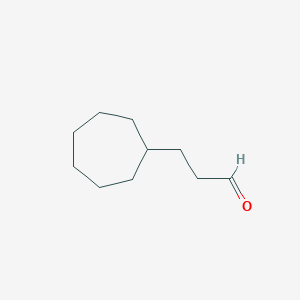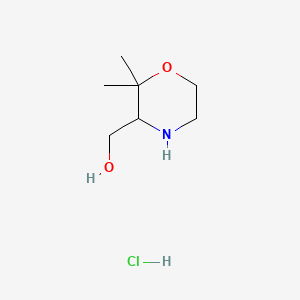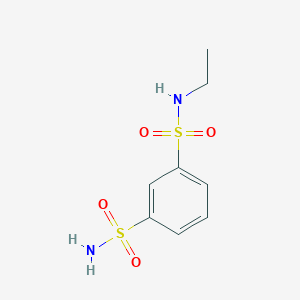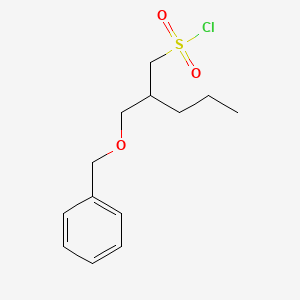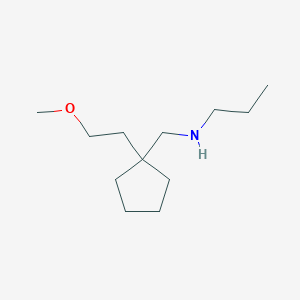![molecular formula C5H11Cl2N3OS B13523414 {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methylamine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The raw materials used in the synthesis are typically sourced from reliable suppliers to ensure consistency in the quality of the final product .
化学反応の分析
Types of Reactions
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
科学的研究の応用
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
{5-[(Methylamino)methyl]-1,3,4-oxadiazol-2-yl}benzonitrile: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Methylamine: A simpler compound that serves as a precursor in the synthesis of various derivatives.
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its thiadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design and development .
特性
分子式 |
C5H11Cl2N3OS |
|---|---|
分子量 |
232.13 g/mol |
IUPAC名 |
[5-(methylaminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3OS.2ClH/c1-6-2-4-7-8-5(3-9)10-4;;/h6,9H,2-3H2,1H3;2*1H |
InChIキー |
UFVXARISOQNZQM-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NN=C(S1)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
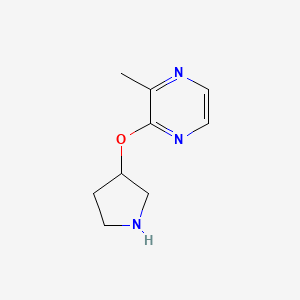
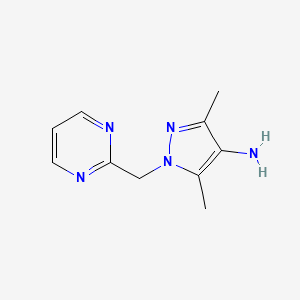
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
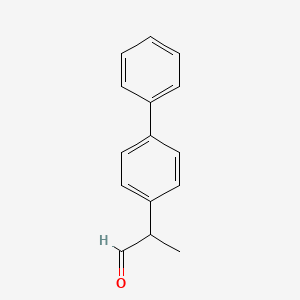
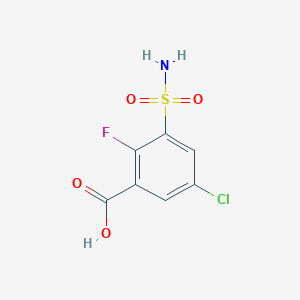
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
